![molecular formula C19H14F3N5OS B2514874 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1358401-63-4](/img/structure/B2514874.png)

2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

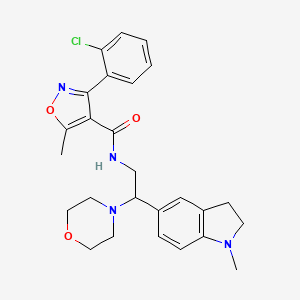

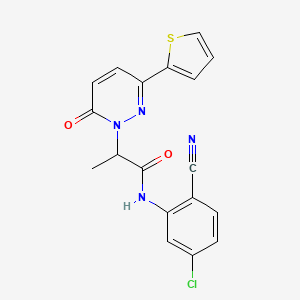

The compound "2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide" is a derivative of the triazoloquinoxaline family, which is known for its diverse biological activities. The triazoloquinoxaline core is a fused heterocyclic structure that has been extensively studied for its potential therapeutic applications, including as antiallergic and adenosine receptor antagonists .

Synthesis Analysis

The synthesis of related triazoloquinoxaline derivatives typically involves the formation of the core structure followed by various functionalization reactions. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates involves a DCC coupling method and the use of N-hydroxybenzotriazole to yield good results . The synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives employs a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. Substituents on this core structure, such as the 1-methyl group and the thio-linkage in the compound of interest, can significantly influence the compound's binding affinity and selectivity towards biological targets. For example, the introduction of a 4-methoxy group on the 2-phenyl moiety and a 6-amino substituent on the benzo ring has been shown to improve the affinity towards the human A3 adenosine receptor .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinoxaline derivatives is influenced by the functional groups attached to the core structure. The presence of an acetamide group, for example, can facilitate further chemical modifications or interactions with biological targets. The synthesis of N-regioisomeric analogs through azide coupling methods indicates the potential for diverse chemical reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinoxaline derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of a trifluoromethyl group, as seen in the compound of interest, can enhance the compound's lipophilicity, which may affect its pharmacokinetic properties. The presence of electron-withdrawing or electron-donating substituents can also impact the compound's acidity or basicity, which in turn can influence its behavior in biological systems .

科学的研究の応用

Synthesis and Biological Evaluation

Compounds incorporating the triazoloquinoxaline moiety have been synthesized and evaluated for their potential biological activities. For instance, derivatives of [1,2,4]Triazolo[4,3-a]quinoxaline have been explored as novel anticonvulsant agents due to their structural uniqueness and potential therapeutic effects. The synthesized compounds were characterized and assessed using models like metrazol-induced convulsions, showcasing some derivatives with promising anticonvulsant activities (Alswah et al., 2013).

Anticancer Activity

Research into triazoloquinoxaline derivatives also extends into the exploration of anticancer properties. New series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed, synthesized, and screened for their anticancer activity. The structural design aimed to meet essential requirements for anticancer activity, with some derivatives showing significant cytotoxicity against certain cancer cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Antimicrobial Activity

The synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing the quinoline ring has been reported, with these compounds being evaluated for their antimicrobial activity. This research highlights the potential of such compounds in addressing microbial resistance by offering new mechanisms of action against various bacteria and fungi (Yurttaş et al., 2020).

Adenosine Receptor Antagonism

Another area of interest is the potential use of triazoloquinoxaline derivatives as adenosine receptor antagonists. These compounds have been studied for their binding affinity and selectivity towards adenosine A1 and A3 receptors, suggesting their utility in developing novel and rapid-acting antidepressant agents. Such compounds exhibit optimal activity in behavioral despair models in rats, indicative of their potential as therapeutic agents (Sarges et al., 1990).

作用機序

Target of Action

The primary target of this compound is DNA . It has been found to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and influence cellular processes .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can lead to changes in the DNA structure and disrupt its normal functioning .

Biochemical Pathways

Given its interaction with dna, it is likely that it affects pathways related to dna replication and transcription . The disruption of these processes can lead to changes in gene expression and potentially affect a variety of cellular functions .

Result of Action

The compound’s interaction with DNA can lead to a variety of molecular and cellular effects. For instance, it has been found to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to cell death .

特性

IUPAC Name |

2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N5OS/c1-11-25-26-17-18(24-14-7-2-3-8-15(14)27(11)17)29-10-16(28)23-13-6-4-5-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGENBJTZPJCMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)